3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
3-(2-Methoxyphenyl)-1H-pyrazol-5-amine, also known as 2-Methoxyphenylpyrazolamine or MPP, is an organic compound with a wide range of applications in research, drug development, and laboratory experiments. MPP is a pyrazolamine derivative of 2-methoxyphenyl, and has a molecular formula of C8H10N2O. It has a molar mass of 154.18 g/mol and a melting point of 112-114 °C.
Scientific Research Applications
Synthesis and Medicinal Applications
3-(2-Methoxyphenyl)-1H-pyrazol-5-amine and its derivatives are extensively used in the synthesis of various pharmacologically active compounds. Notable applications include:
- Anti-inflammatory and Anti-cancer Activities : The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which show promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
- Cytotoxicity Against Cancer Cells : Synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, exhibiting cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- Antimicrobial Activity : Synthesis of Schiff bases using pyrazole derivatives, showing notable antimicrobial activity (Puthran et al., 2019).
- Radiation-Induced Hydrogels Modification : In the modification of poly vinyl alcohol/acrylic acid hydrogels, these compounds exhibit increased antibacterial and antifungal activities, which can be useful in medical applications (Aly & El-Mohdy, 2015).
Structural and Chemical Studies
These compounds are also significant in structural and chemical research:
- Crystallographic Studies : X-ray crystallographic studies have been conducted to understand the structure of these compounds, which is crucial for their application in various fields (Wang et al., 2013).
- Study of Tautomeric Equilibria : Investigations into the tautomerism of NH-pyrazoles provide insights into their chemical behavior and stability (Cornago et al., 2009).
Chemical Synthesis and Methodology
These compounds are also involved in the development of synthesis methodologies:
- Facilitating Reductive Amination : They are used in the reductive amination of aldehydes and ketones, which is a fundamental process in the synthesis of secondary and tertiary amines (Bawa et al., 2009).
- Innovative Synthesis Techniques : The compound has been utilized in novel synthesis methods, such as solvent-free condensation/reduction reactions, demonstrating its versatility in synthetic chemistry (Becerra et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAXSEJMMGAXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-82-2 | |
Record name | 3-(2-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.